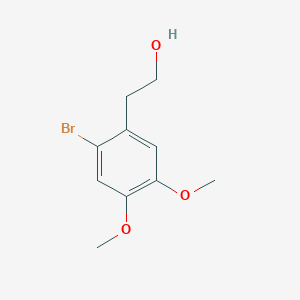

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Bromo-4,5-dimethoxyphenyl)ethanol”, also known as “2-Bromo-4,5-dimethoxybenzyl alcohol”, is a chemical compound with the molecular formula C9H11BrO3 . It is a white to pink-purple crystalline powder . It is insoluble in water and hexane, but soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with two methoxy groups, a bromine atom, and an ethanol group . The IUPAC name for this compound is (2-bromo-4,5-dimethoxyphenyl)methanol .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 247.088 g/mol . It has a melting point range of 95.0°C to 100.0°C . As mentioned earlier, it is insoluble in water and hexane, but soluble in several organic solvents .Applications De Recherche Scientifique

Metabolic Pathways

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol, a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied for its metabolic pathways in various species, including humans. Oxidative deamination results in the formation of this compound and related compounds. This research provides insights into the metabolism and possible toxic effects of 2C-B and its derivatives, highlighting interspecies differences in metabolism (Carmo et al., 2005).

Urinary Metabolites in Rats

The in vivo metabolism of this compound in rats has been extensively studied. Various metabolites of 2C-B were identified in rat urine, suggesting multiple metabolic pathways. These findings are crucial for understanding the biotransformation of this compound in mammalian systems (Kanamori et al., 2002).

Oxidation in Lignin Model Compounds

Studies on 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound related to this compound, have revealed the kinetics of oxidation by chlorine dioxide. This research provides valuable insights into the oxidative and chlorination reactions of lignin model compounds, crucial for understanding the environmental impact of elemental chlorine-free bleaching in pulp processing (Nie et al., 2014).

Synthesis and Reaction Studies

Research on the synthesis and reactions of compounds related to this compound includes studies on various bromophenols and their inhibitory properties. This research contributes to the development of novel inhibitors for therapeutic applications in diseases like glaucoma and osteoporosis (Balaydın et al., 2012).

Acidolysis of Lignin Model Compounds

The acidolysis of non-phenolic C6-C2-type model compounds, including those similar to this compound, has been explored. This study sheds light on the reaction mechanisms involved in the cleavage of β-O-4 bonds during the acidolysis of lignin, relevant for understanding the chemical processing of lignin in various industrial applications (Yokoyama & Matsumoto, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYZFKWLASANKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCO)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856037.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)

![3-(3-ethoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856046.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)